molecular formula C11H9BrF4O B14062012 1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14062012
M. Wt: 313.09 g/mol
InChI Key: YDCNLBJHSSPNGO-UHFFFAOYSA-N
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Description

1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one (CAS: 1806573-87-4) is a brominated aromatic ketone characterized by two difluoromethyl groups at the 2- and 3-positions of the phenyl ring and a bromine atom at the β-position of the propanone chain. This compound is structurally distinct due to the electron-withdrawing effects of the difluoromethyl groups and the steric bulk introduced by the bromine substituent. It is primarily used in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[2,3-bis(difluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-3-2-4-7(10(13)14)8(6)11(15)16/h2-5,10-11H,1H3

InChI Key

YDCNLBJHSSPNGO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1C(F)F)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The bromine atom and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogs with Halogen and Substituent Variations

The compound belongs to a family of halogenated propanones with varying substituents on the phenyl ring and halogen atoms. Key analogs include:

Compound Name CAS Number Substituents on Phenyl Ring Halogen Position Molecular Formula Supplier(s)
1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one 1806573-87-4 2,3-diF2CH3 β-bromine C11H9BrF4O 1 supplier (undisclosed)
1-[3,4-Bis(difluoromethyl)phenyl]-1-chloropropan-2-one 1803742-29-1 3,4-diF2CH3 α-chlorine C11H9ClF4O 1 supplier (undisclosed)
1,3-Bis(4-bromophenyl)-2-propanone 54523-47-6 4-Br on two phenyl rings N/A C15H12Br2O Tokyo Chemical Industry
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one Not provided 4-CH3, 3-Ph α-bromine C16H13BrO Synthesized in lab

Key Observations :

  • Halogen Effects : Bromine at the β-position (target compound) enhances electrophilicity compared to α-chlorine in 1803742-29-1, making it more reactive in nucleophilic substitutions .
  • Conjugation Differences: The propenone structure in 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one enables extended conjugation, unlike the saturated propanone chain in the target compound, which reduces resonance stabilization .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

  • Solubility: The difluoromethyl groups likely improve solubility in polar aprotic solvents (e.g., DMF or acetone) compared to non-fluorinated analogs like 54523-47-6, which are more lipophilic .
  • Melting Point: Brominated propanones generally exhibit higher melting points than chlorinated analogs due to stronger van der Waals forces. For example, 1,3-Bis(4-bromophenyl)-2-propanone has a reported melting point of ~120–125°C , while chlorinated derivatives (e.g., 1803742-29-1) may melt at lower temperatures.

Industrial and Research Relevance

  • Pharmaceutical Intermediates: The target compound’s fluorine content makes it valuable in drug design for metabolic stability, whereas non-fluorinated analogs (e.g., 54523-47-6) are less favored in modern medicinal chemistry .
  • Material Science: The propenone analog (2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one) is used in photoresist materials due to its conjugated system, a property absent in saturated propanones .

Biological Activity

1-(2,3-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of difluoromethyl groups attached to a phenyl ring and a bromopropanone moiety, which may influence its pharmacological properties.

  • Molecular Formula : C11H9BrF4O
  • Molecular Weight : 313.09 g/mol
  • Structure : The compound features a bromine atom and two difluoromethyl groups that enhance its lipophilicity and electronic properties, facilitating interactions with biological targets.

Preliminary studies suggest that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : The difluoromethyl groups can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and modulating cellular signaling pathways.
  • Anti-inflammatory Properties : Initial investigations indicate the compound may possess anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
  • Anticancer Potential : The compound has shown promise in preliminary anticancer studies, suggesting it may induce apoptosis in cancer cells through modulation of key signaling pathways.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro assays. Below is a summary table of its biological activities based on available research:

Activity Type Cell Line/Model IC50 Value (µM) Reference
Anticancer ActivityMCF-715.63
Apoptosis InductionMCF-7N/A
Anti-inflammatoryVariousN/A

Case Studies

Research Findings

Research indicates that the presence of electron-withdrawing groups like difluoromethyl enhances the biological activity of compounds similar to this compound. These modifications often lead to improved interactions with biological targets, making them suitable candidates for drug development.

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